molecular formula C24H28ClN5O3 B4660758 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B4660758
M. Wt: 470.0 g/mol
InChI Key: BGMXTAFXDDNSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the D4 receptor . It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in conditions like schizophrenia and Parkinson’s disease.

Properties

IUPAC Name

2-[1-[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-18-6-8-20(9-7-18)29-14-12-28(13-15-29)17-23(32)30-11-10-26-24(33)21(30)16-22(31)27-19-4-2-1-3-5-19/h1-9,21H,10-17H2,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMXTAFXDDNSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.